
1,1'-Bis(2-chloroethyl)-2,2'-diphenyl-3,3'-biindolizine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-Bis(2-chloroethyl)-2,2’-diphenyl-3,3’-biindolizine is a complex organic compound known for its unique chemical structure and properties This compound features two indolizine rings, each substituted with a 2-chloroethyl group and a phenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Bis(2-chloroethyl)-2,2’-diphenyl-3,3’-biindolizine typically involves multi-step organic reactions. One common method includes the reaction of 2-chloroethylamine with diphenylacetylene under specific conditions to form the desired biindolizine structure. The reaction conditions often require the use of a strong base, such as sodium hydride, and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
1,1’-Bis(2-chloroethyl)-2,2’-diphenyl-3,3’-biindolizine undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), solvents (DMF, DMSO), and bases (triethylamine).
Oxidation: Oxidizing agents (hydrogen peroxide, m-chloroperbenzoic acid), solvents (acetonitrile, dichloromethane).
Reduction: Reducing agents (lithium aluminum hydride, sodium borohydride), solvents (ether, THF).
Major Products
Substitution: Formation of substituted biindolizine derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced biindolizine derivatives.
科学研究应用
1,1’-Bis(2-chloroethyl)-2,2’-diphenyl-3,3’-biindolizine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials and chemical intermediates.
作用机制
The mechanism of action of 1,1’-Bis(2-chloroethyl)-2,2’-diphenyl-3,3’-biindolizine involves its interaction with various molecular targets. The chloroethyl groups can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes or disruption of cellular processes. The phenyl groups contribute to the compound’s ability to interact with hydrophobic regions of proteins and membranes, enhancing its biological activity.
相似化合物的比较
Similar Compounds
Sulfur Mustard (Bis(2-chloroethyl) sulfide): Known for its use as a chemical warfare agent and its cytotoxic properties.
Nitrogen Mustard (Bis(2-chloroethyl)amine): Used in chemotherapy for its alkylating properties.
Uniqueness
1,1’-Bis(2-chloroethyl)-2,2’-diphenyl-3,3’-biindolizine is unique due to its biindolizine core structure, which imparts distinct chemical and biological properties compared to other similar compounds
属性
CAS 编号 |
189816-30-6 |
|---|---|
分子式 |
C32H26Cl2N2 |
分子量 |
509.5 g/mol |
IUPAC 名称 |
1-(2-chloroethyl)-3-[1-(2-chloroethyl)-2-phenylindolizin-3-yl]-2-phenylindolizine |
InChI |
InChI=1S/C32H26Cl2N2/c33-19-17-25-27-15-7-9-21-35(27)31(29(25)23-11-3-1-4-12-23)32-30(24-13-5-2-6-14-24)26(18-20-34)28-16-8-10-22-36(28)32/h1-16,21-22H,17-20H2 |
InChI 键 |
CFMGVOPTHASIJB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=C(N3C=CC=CC3=C2CCCl)C4=C(C(=C5N4C=CC=C5)CCCl)C6=CC=CC=C6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


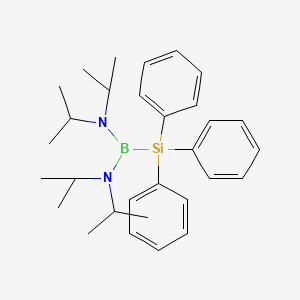
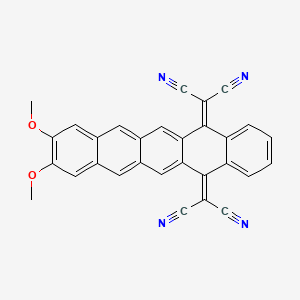
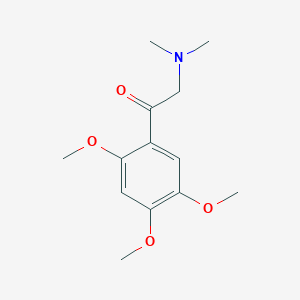
![1-([2,2'-Bipyridin]-6-yl)-3,3-bis(ethylsulfanyl)prop-2-en-1-one](/img/structure/B12568281.png)
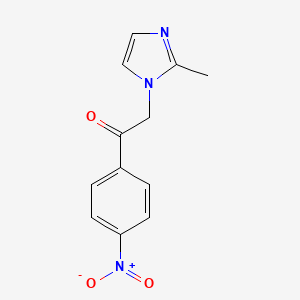
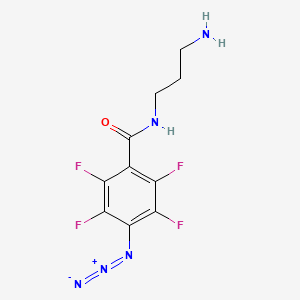
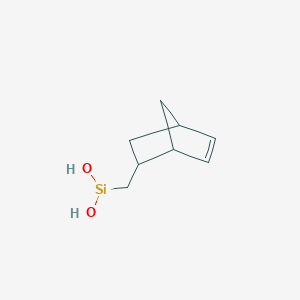
![1,3-Bis[(1R)-1-phenylethyl]-2,3-dihydro-1H-imidazol-1-ium](/img/structure/B12568299.png)
![2-[(2-aminoacetyl)amino]acetic acid;N,N-diethylethanamine](/img/structure/B12568304.png)
![Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 3-phenyl-, (1R,2R,3R,4S)-](/img/structure/B12568307.png)

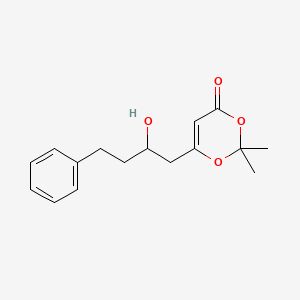
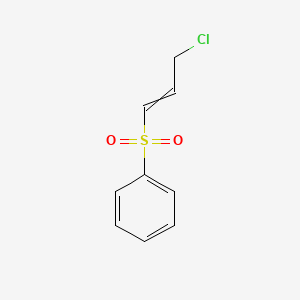
![(7S)-7-[(Benzyloxy)methyl]-1,3,4,7-tetrahydro-2H-azepin-2-one](/img/structure/B12568344.png)
